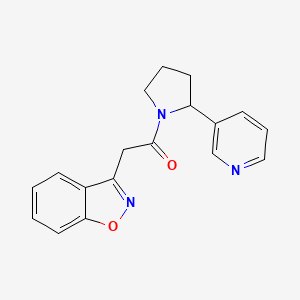
2-(1,2-Benzoxazol-3-yl)-1-(2-pyridin-3-ylpyrrolidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,2-Benzoxazol-3-yl)-1-(2-pyridin-3-ylpyrrolidin-1-yl)ethanone, also known as BPE, is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields. BPE is a heterocyclic compound that contains a benzoxazole ring and a pyridine ring, making it a unique and versatile molecule. In
Scientific Research Applications
2-(1,2-Benzoxazol-3-yl)-1-(2-pyridin-3-ylpyrrolidin-1-yl)ethanone has been studied extensively for its potential applications in various fields of research. One of the most promising applications of this compound is in the field of medicinal chemistry, where it has been shown to have potential as an anticancer agent. This compound has been found to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for further development.
Mechanism of Action
The mechanism of action of 2-(1,2-Benzoxazol-3-yl)-1-(2-pyridin-3-ylpyrrolidin-1-yl)ethanone is not fully understood, but it is believed to involve the inhibition of various cellular signaling pathways that are involved in cancer cell growth and survival. This compound has been shown to inhibit the activity of protein kinases, which are enzymes that play a critical role in cellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anticancer properties, this compound has been found to have anti-inflammatory and antioxidant properties. This compound has also been shown to have a neuroprotective effect, making it a potential candidate for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-(1,2-Benzoxazol-3-yl)-1-(2-pyridin-3-ylpyrrolidin-1-yl)ethanone is its versatility as a synthetic compound. This compound can be easily modified to create analogs with different properties, making it a valuable tool for medicinal chemistry research. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in some experiments.
Future Directions
There are many potential future directions for research on 2-(1,2-Benzoxazol-3-yl)-1-(2-pyridin-3-ylpyrrolidin-1-yl)ethanone. One area of interest is the development of this compound analogs with improved solubility and pharmacokinetic properties. Another area of interest is the exploration of this compound's potential as a treatment for neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas of research.
Synthesis Methods
The synthesis of 2-(1,2-Benzoxazol-3-yl)-1-(2-pyridin-3-ylpyrrolidin-1-yl)ethanone involves the reaction of 2-aminopyridine with 3-bromo-2-hydroxybenzaldehyde, followed by the reaction of the resulting Schiff base with 3-aminopyrrolidine. The final product is obtained after purification through column chromatography. This synthesis method has been optimized to yield high purity this compound with a good yield.
properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-1-(2-pyridin-3-ylpyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c22-18(11-15-14-6-1-2-8-17(14)23-20-15)21-10-4-7-16(21)13-5-3-9-19-12-13/h1-3,5-6,8-9,12,16H,4,7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJXOPDTUWTWTLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CC2=NOC3=CC=CC=C32)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-1-[4-(2-phenylethyl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B7563225.png)
![N-[2-fluoro-5-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7563229.png)


![1-(2-Ethoxyethylsulfanyl)-4-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B7563239.png)
![3-(benzenesulfonamido)-N-[2-(furan-2-yl)-2-piperidin-1-ylethyl]benzamide](/img/structure/B7563241.png)
![3-(4-Fluorophenyl)-1-[(4-methylphenyl)methyl]pyrazole](/img/structure/B7563245.png)

![N-cyclohexyl-2-[5-(3-fluorophenyl)tetrazol-2-yl]-N-methylpropanamide](/img/structure/B7563265.png)
![(5-Bromothiophen-2-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B7563272.png)

![N-[1-(2,4-dichlorophenyl)ethyl]-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)propanamide](/img/structure/B7563300.png)
![[1-(3-Methylsulfonylpropyl)pyrrolidin-2-yl]methanol](/img/structure/B7563315.png)
